

# Technical Guide: 4-Iodo-3,5-dimethylbenzamide

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## Compound of Interest

Compound Name: 4-Iodo-3,5-dimethylbenzamide

CAS No.: 1206679-91-5

Cat. No.: B1521850

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CAS: 1206679-91-5 | Formula: C<sub>9</sub>H<sub>10</sub>INO | MW: 275.09 g/mol [1][2]

## Executive Summary

**4-Iodo-3,5-dimethylbenzamide** is a specialized halogenated building block utilized primarily in the synthesis of kinase inhibitors (specifically MEK and PARP pathways) and radiopharmaceuticals targeting malignant melanoma. Its structural motif—a benzamide core flanked by lipophilic methyl groups and a reactive iodine handle—makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions and a critical impurity reference standard for regulatory filings (ANDA) of related active pharmaceutical ingredients (APIs).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and analytical protocols for researchers in drug discovery and quality control.

## Physicochemical Profile

The presence of the iodine atom at the para position, flanked by two methyl groups at meta positions, creates a steric and electronic environment that enhances the stability of the carbon-iodine bond while maintaining high reactivity for palladium-catalyzed cross-couplings.

**Table 1: Key Chemical Properties**

Property	Value / Description	Context
Appearance	White to Off-white Solid	Crystalline powder form preferred for stability.
Melting Point	171–174 °C (Predicted)	High crystallinity due to intermolecular H-bonding (Amide).
Density	1.69 ± 0.06 g/cm <sup>3</sup>	High density characteristic of iodinated aromatics.[3]
Solubility	DMSO, Methanol, DMF	Insoluble in water; requires polar organic solvents for stock solutions.
pKa	~16.0 (Amide NH)	Weakly acidic; stable in neutral and mild basic conditions.
LogP	2.2 (Predicted)	Moderate lipophilicity, suitable for cell-permeable scaffolds.
Storage	2–8 °C, Inert Atmosphere	Light-sensitive (C-I bond photolysis); store in amber vials.

## Synthetic Methodologies

Two primary routes are employed for the synthesis of **4-Iodo-3,5-dimethylbenzamide**. The choice depends on the availability of starting materials and the required purity profile.

### Route A: Direct Iodination (Industrial Preferred)

This method utilizes electrophilic aromatic substitution. The 3,5-dimethyl groups activate the para position, directing the iodine to the C4 site.

- Reagents: 3,5-Dimethylbenzamide, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).
- Mechanism: Electrophilic attack of the iodonium ion (

) on the electron-rich aromatic ring.

- Yield: ~75–85%.

## Route B: Sandmeyer Reaction (High Specificity)

Used when precise regiocontrol is required or when starting from the aniline derivative.

- Reagents: 4-Amino-3,5-dimethylbenzamide,

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- Workflow: Formation of the diazonium salt at 0°C followed by displacement with iodide.[4]

## Visualization: Synthetic Pathways

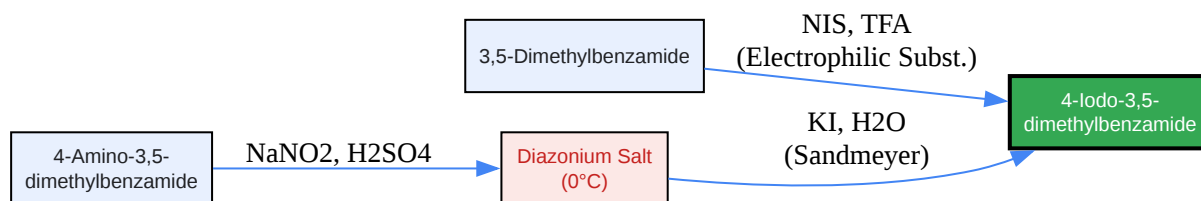


Figure 1: Convergent synthetic pathways for 4-Iodo-3,5-dimethylbenzamide.

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## Applications in Drug Development[6][7] Scaffold for Cross-Coupling (Suzuki-Miyaura)

The iodine at the C4 position is a "privileged handle" for Palladium-catalyzed coupling. The steric bulk of the ortho-methyl groups (3,5-positions) prevents side reactions at adjacent carbons but requires specialized ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition.

- Application: Synthesis of biaryl systems in MEK inhibitors (e.g., analogs of Trametinib) and PARP inhibitors.
- Protocol Insight: Use mild bases ( ) to prevent hydrolysis of the amide group during coupling.

## Impurity Reference Standard (ANDA)

In the generic drug industry, this compound serves as a critical impurity marker.

- Context: It is a potential degradation product or unreacted intermediate in the synthesis of drugs containing the 3,5-dimethylbenzamide moiety.
- Regulatory Requirement: For ANDA submissions, this compound must be quantified with a limit of detection (LOD) typically <0.05%.

## Radiopharmaceutical Precursor (Melanoma Imaging)

Benzamide derivatives possess high affinity for melanin, which is overexpressed in melanoma cells.

- Mechanism: The benzamide structure binds to sigma receptors and melanin granules.
- Radio-labeling: The iodine atom can be substituted with Iodine-123 ( ) for SPECT imaging or Iodine-124 ( ) for PET imaging, serving as a diagnostic tool for metastatic melanoma.

## Analytical Protocols

### HPLC Method for Purity Assessment

To ensure compliance with regulatory standards (purity >98%), the following Reverse-Phase HPLC method is recommended.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (MeCN)
Gradient	0-2 min: 10% B; 2-15 min: 10% $\rightarrow$ 90% B; 15-20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic ring) and 230 nm (Amide)
Retention Time	~11.5 min (varies by column)

## Handling & Safety[7]

- Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Stability: Avoid prolonged exposure to light; iodine liberation can turn the solid yellow/brown.

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